1-Methylimidazo[1,5-a]pyridin-3-amine
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Overview
Description
1-Methylimidazo[1,5-a]pyridin-3-amine is a heterocyclic aromatic amine that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylimidazo[1,5-a]pyridin-3-amine can be synthesized through various methods, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method involves the cyclization of 2-aminopyridine with methyl isocyanide under acidic conditions. Another approach is the use of microwave-assisted one-pot Ugi-type reactions, which provide a convenient and efficient route to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 1-Methylimidazo[1,5-a]pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives with nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted imidazo[1,5-a]pyridines.
Scientific Research Applications
1-Methylimidazo[1,5-a]pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices, sensors, and luminescent materials.
Mechanism of Action
1-Methylimidazo[1,5-a]pyridin-3-amine can be compared with other imidazo[1,5-a]pyridine derivatives:
Imidazo[1,2-a]pyridine: Known for its anticancer and antimicrobial activities.
Imidazo[1,2-a]pyrimidine: Studied for its potential as a GABA receptor agonist and kinase inhibitor.
Uniqueness: this compound stands out due to its specific structural features and versatile applications in various fields of research. Its ability to undergo diverse chemical reactions and its potential in drug development make it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[4,5-b]pyridine
Properties
Molecular Formula |
C8H9N3 |
---|---|
Molecular Weight |
147.18 g/mol |
IUPAC Name |
1-methylimidazo[1,5-a]pyridin-3-amine |
InChI |
InChI=1S/C8H9N3/c1-6-7-4-2-3-5-11(7)8(9)10-6/h2-5H,1H3,(H2,9,10) |
InChI Key |
KKNDAPIYQWQNLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC=CN2C(=N1)N |
Origin of Product |
United States |
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